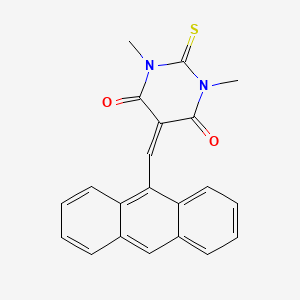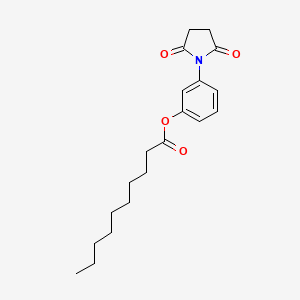![molecular formula C17H14BrN3O B12495090 5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un grupo bromofenilo unido a un anillo de pirrol y un grupo metoxipirimidinilo unido a través de un puente metanimina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina generalmente implica reacciones orgánicas de varios pasos. Un enfoque común comienza con la bromación del fenilpirrol para introducir el átomo de bromo en la posición para. Esto es seguido por la formación del enlace metanimina a través de una reacción de condensación con 6-metoxipirimidina-3-carbaldehído en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad. Además, se emplean técnicas de purificación como recristalización, cromatografía y destilación para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo imina en una amina.
Sustitución: El átomo de bromo en el grupo bromofenilo puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica.
Productos Principales Formados
Oxidación: Formación de N-óxidos o ácidos carboxílicos.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se investiga por su potencial como molécula bioactiva. Los estudios se centran en sus interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina
En química medicinal, (E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina se explora por sus posibles aplicaciones terapéuticas. Puede servir como compuesto líder para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Dicloroanilina: Un derivado de anilina con dos átomos de cloro, utilizado en la producción de tintes y herbicidas.
Cafeína: Un alcaloide con una estructura de purina, conocido por sus efectos estimulantes.
Singularidad
(E)-1-[1-(4-bromofenil)pirrol-2-il]-N-(6-metoxipirimidin-3-il)metanimina es única debido a su combinación de un grupo bromofenilo y un grupo metoxipirimidinilo unidos a través de un puente metanimina. Esta estructura confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C17H14BrN3O |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C17H14BrN3O/c1-22-17-9-6-14(11-20-17)19-12-16-3-2-10-21(16)15-7-4-13(18)5-8-15/h2-12H,1H3 |
Clave InChI |
QTSSDMAHBSXBSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)N=CC2=CC=CN2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
